DNA Polymerase Inhibition: Template-Dependent Activity Differentiating Amikhelline from Non-Intercalating Vasodilators
Amikhelline inhibits DNA polymerase from murine sarcoma leukemia virus with template-dependent efficacy, showing maximum inhibition with poly(rA)n·oligo(dT)10 (nucleotide ratio 20:1), minimum with poly(rA)n·poly(dT)n, and intermediate with native calf thymus DNA [1]. Significant inhibition occurs at drug concentrations between 10⁻⁴ and 10⁻³ M [2]. This template-dependent inhibition profile distinguishes amikhelline from Khellin and Visnagin, which demonstrate DNA affinity via NMR signal disappearance upon DNA addition but lack quantified polymerase inhibition data [3]. Efloxate, a flavone vasodilator, shows no documented DNA polymerase inhibitory activity .
| Evidence Dimension | DNA polymerase inhibition (template dependence) |
|---|---|
| Target Compound Data | Maximum inhibition with poly(rA)n·oligo(dT)10 (20:1 ratio); active concentration range 10⁻⁴ to 10⁻³ M |
| Comparator Or Baseline | Khellin/Visnagin: DNA affinity confirmed by NMR signal disappearance but no polymerase inhibition data; Efloxate: no DNA polymerase inhibition documented |
| Quantified Difference | Amikhelline exhibits quantifiable template-dependent polymerase inhibition; comparators lack equivalent activity characterization |
| Conditions | Murine sarcoma leukemia virus DNA polymerase; in vitro enzymatic assay with varied primer-template systems |
Why This Matters
This template-dependent polymerase inhibition provides a quantifiable antimitotic mechanism absent in comparator vasodilators, enabling targeted selection for cell cycle arrest studies.
- [1] Saucier JM, Festy B. Studies on amikhellin: II. Inhibition of DNA-polymerase from murine sarcoma leukemia virus. Biochimie. 1974;56(5):695-702. View Source
- [2] NCATS Inxight Drugs. AMIKHELLINE. In Vitro Use Guide Section. View Source
- [3] Vedaldi D, et al. The mechanisms of interaction between furanochromones and DNA. University of Siena Research. 2023. View Source
